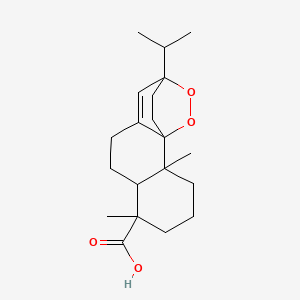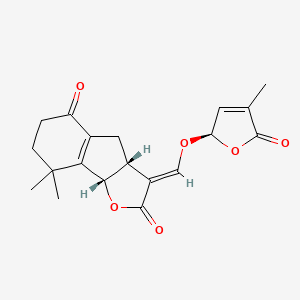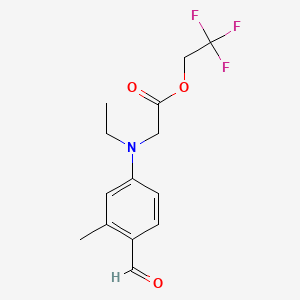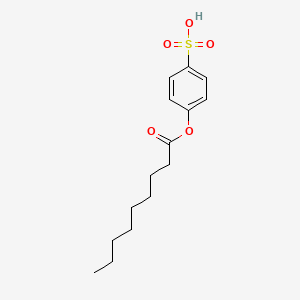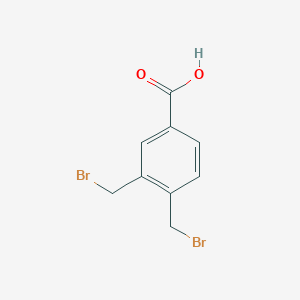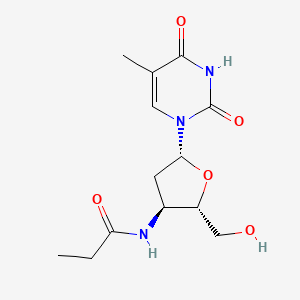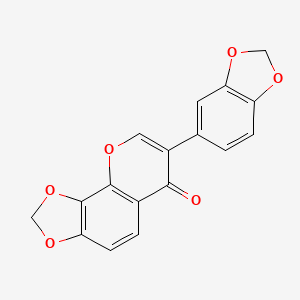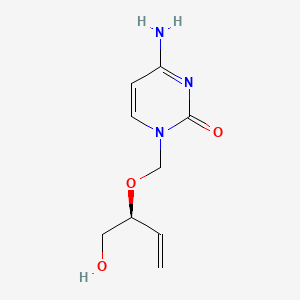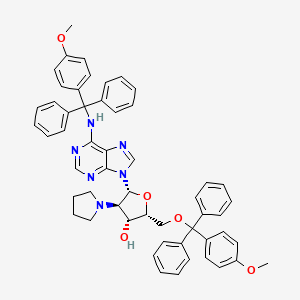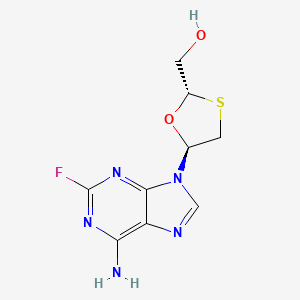
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine typically involves multi-step organic reactions. The starting materials may include benzimidazole derivatives and pyrimidine intermediates. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the dichloro and diisopropylamino groups.
Cyclization: reactions to form the benzimidazole and pyrimidine rings.
Condensation: reactions to link the benzimidazole and pyrimidine moieties.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions may produce various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic properties.
Pyrimidine Derivatives: Such as 5-fluorouracil, used in cancer treatment.
Uniqueness
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable subject for scientific research and industrial development
Propriétés
Numéro CAS |
42388-81-8 |
|---|---|
Formule moléculaire |
C20H27Cl2N7 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-[2-[di(propan-2-yl)amino]ethyl]-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H27Cl2N7/c1-11(2)29(12(3)4)7-6-23-18-8-13(5)24-19(27-18)28-20-25-16-9-14(21)15(22)10-17(16)26-20/h8-12H,6-7H2,1-5H3,(H3,23,24,25,26,27,28) |
Clé InChI |
LFKOKEPNPNOGQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=NC3=CC(=C(C=C3N2)Cl)Cl)NCCN(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


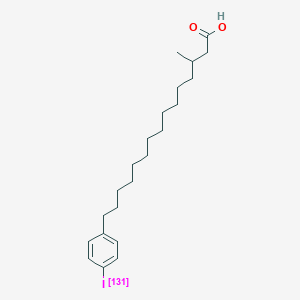
![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
